

ATP Dipotassium Salt Solution: Technical Support Center

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Compound of Interest

Compound Name: ATP dipotassium

CAS No.: 29622-22-8

Cat. No.: B15571057

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of **ATP dipotassium** salt solutions. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare an **ATP dipotassium** salt solution?

A1: To prepare a stable ATP solution, dissolve the **ATP dipotassium** salt powder in sterile, nuclease-free water. It is crucial to adjust the pH of the solution to a neutral range, typically between 7.0 and 7.5, using NaOH or KOH.[1][2][3][4] Unadjusted solutions will be acidic (around pH 3.5), which can lead to rapid hydrolysis of the ATP.[5] For concentrated stock solutions (e.g., 100 mM), adjusting the pH is necessary to fully dissolve the salt.[2] After preparation, it is recommended to sterile filter the solution through a 0.22 μm filter.[1]

Q2: What are the optimal storage conditions for ATP solutions?

A2: For long-term storage, ATP solutions should be aliquoted into single-use volumes and stored frozen at -20°C or -80°C.[3][6][7][8] This minimizes the damaging effects of repeated freeze-thaw cycles.[2] When stored correctly at a neutral pH, frozen ATP solutions are stable for at least one year.[5][7][8] For short-term use, a refrigerated solution at 4°C can be stable for approximately one week.[5][8]

Q3: What factors can affect the stability of my ATP solution?

A3: Several factors can impact the stability of ATP in solution:

- pH: ATP is most stable in a pH range of 6.8 to 7.4.[9][10] At more extreme acidic or alkaline pH levels, it undergoes rapid hydrolysis to ADP and phosphate.[5][9][10]
- Temperature: Higher temperatures accelerate the rate of ATP hydrolysis.[8][11] Therefore, it is critical to keep ATP solutions on ice when in use and store them frozen for the long term. [8]
- Freeze-Thaw Cycles: Repeatedly freezing and thawing an ATP solution can lead to its degradation and should be avoided by storing it in single-use aliquots.[2][11]
- Divalent Cations: While necessary for many enzymatic reactions, the presence of divalent cations like Mg²⁺ can also contribute to the hydrolysis of the phosphodiester bonds.[9][11]

Q4: How can I tell if my ATP solution has degraded?

A4: The primary degradation product of ATP is Adenosine Diphosphate (ADP), followed by further hydrolysis to Adenosine Monophosphate (AMP).[5] While there are no immediate visual signs of degradation, inconsistent or lower-than-expected results in enzymatic assays are a strong indicator. To confirm degradation, you can use analytical methods such as HPLC or specific enzymatic assays that can differentiate between ATP, ADP, and AMP.

Troubleshooting Guides

Issue 1: Inconsistent or low activity in kinase/ATPase assays.

- Possible Cause: Degradation of the ATP substrate.
- Troubleshooting Steps:

- **Verify ATP Solution Integrity:** Prepare a fresh ATP solution, ensuring the pH is adjusted to 7.0-7.5. Compare the performance of the new solution against the old one.
- **Check Storage and Handling:** Confirm that the ATP stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Always keep the working solution on ice.
- **Run a Control:** If possible, use a commercial ATP standard to verify that the assay itself is performing correctly.

Issue 2: High background signal in luminescence-based ATP assays.

- **Possible Cause:** Contamination of reagents or ATP degradation leading to interfering substances.
- **Troubleshooting Steps:**
 - **Use High-Purity Reagents:** Ensure that the water and buffers used to prepare the ATP solution are of high purity and free from nucleases.
 - **Prepare Fresh Solutions:** Always use freshly prepared or properly stored aliquots of ATP for your experiments.
 - **Include "No-Enzyme" Controls:** Run controls without the enzyme to measure the background level of non-enzymatic ATP hydrolysis under your experimental conditions.[\[11\]](#)

Data Presentation

Table 1: Stability of **ATP Dipotassium** Salt Under Various Conditions

Form	Condition	pH	Stability Duration	Primary Degradation Products
Solid Powder	-20°C with desiccation	N/A	At least 2 years (<0.5% decomposition per year)	ADP, Adenosine 5'-tetraphosphate
Aqueous Solution	-20°C or -80°C	7.0 - 7.5	At least 1 year	ADP, AMP
Aqueous Solution	4°C (Refrigerated)	7.0 - 7.5	Approximately 1 week	ADP, AMP
Aqueous Solution	Room Temperature	Neutral	Unstable, significant degradation can occur overnight	ADP, AMP
Aqueous Solution	Acidic (e.g., pH 3.5)	< 6.8	Rapid hydrolysis	ADP, AMP
Aqueous Solution	Alkaline	> 7.4	Rapid hydrolysis	AMP, Pyrophosphate

Experimental Protocols

Protocol 1: Preparation of a 100 mM ATP Stock Solution

- Weigh out the required amount of **ATP dipotassium** salt.
- Dissolve the powder in a minimal volume of sterile, nuclease-free water.
- Carefully adjust the pH of the solution to 7.0 - 7.5 using a solution of NaOH or KOH (e.g., 1 M). Monitor the pH using a calibrated pH meter or pH strips.^[1] Ensure the solution is well-mixed during pH adjustment.
- Once the desired pH is reached and the ATP is fully dissolved, add sterile, nuclease-free water to reach the final desired volume.

- Sterile filter the solution using a 0.22 μm syringe filter.[1]
- Dispense the solution into single-use aliquots.
- Store the aliquots at -20°C or -80°C . [1][6]

Protocol 2: Quantification of ATP using UV-Vis Spectrophotometry

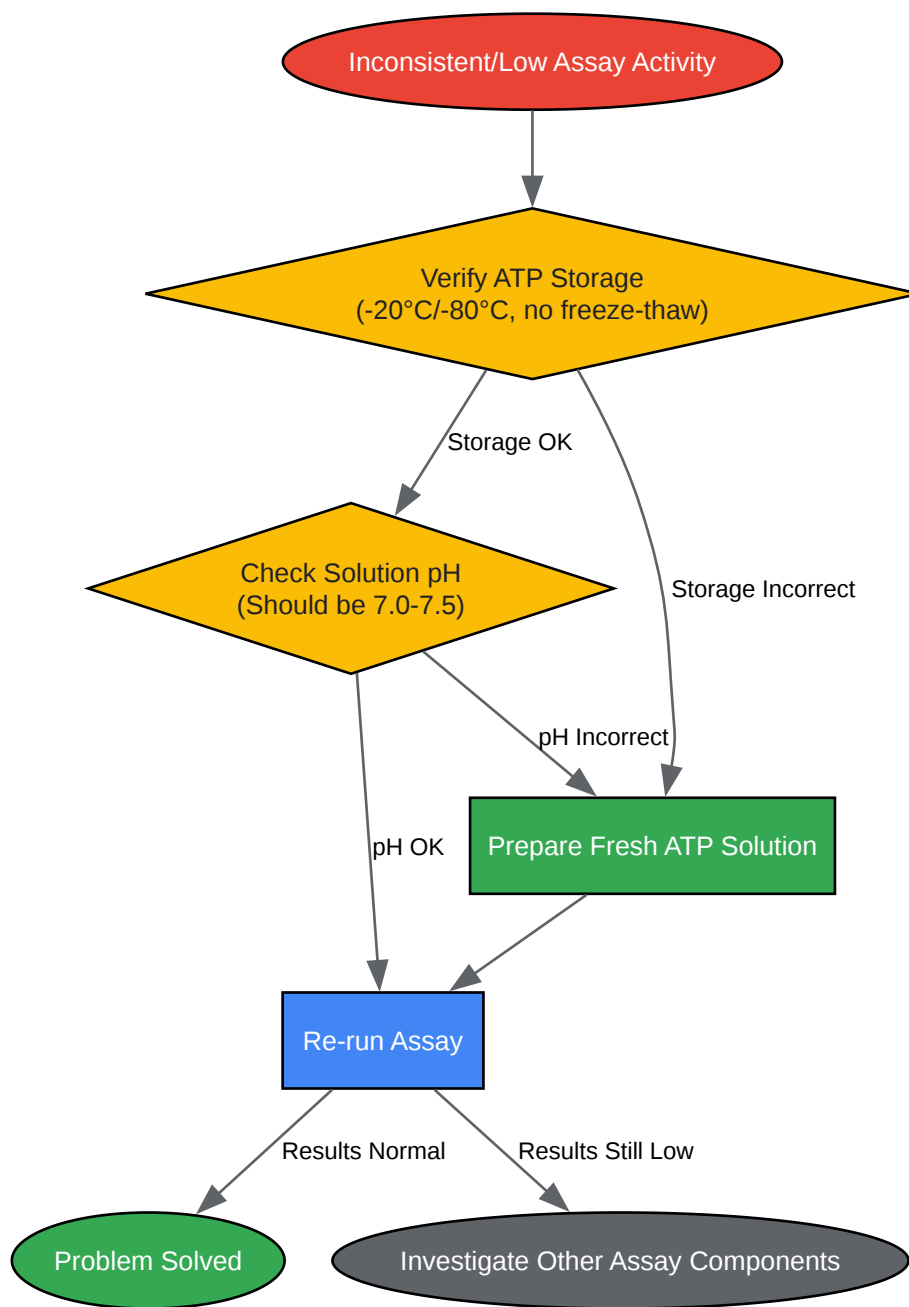
- Prepare a dilution of your ATP stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). A 100-fold dilution is often a good starting point.[1]
- Measure the absorbance of the diluted solution at 259 nm using a UV-Vis spectrophotometer.[1]
- Use the Beer-Lambert law ($A = \epsilon bc$) to calculate the concentration of ATP. The molar extinction coefficient (ϵ) for ATP at 259 nm and pH 7.0 is $15,400 \text{ M}^{-1}\text{cm}^{-1}$. [1][3][5]

Visualizations



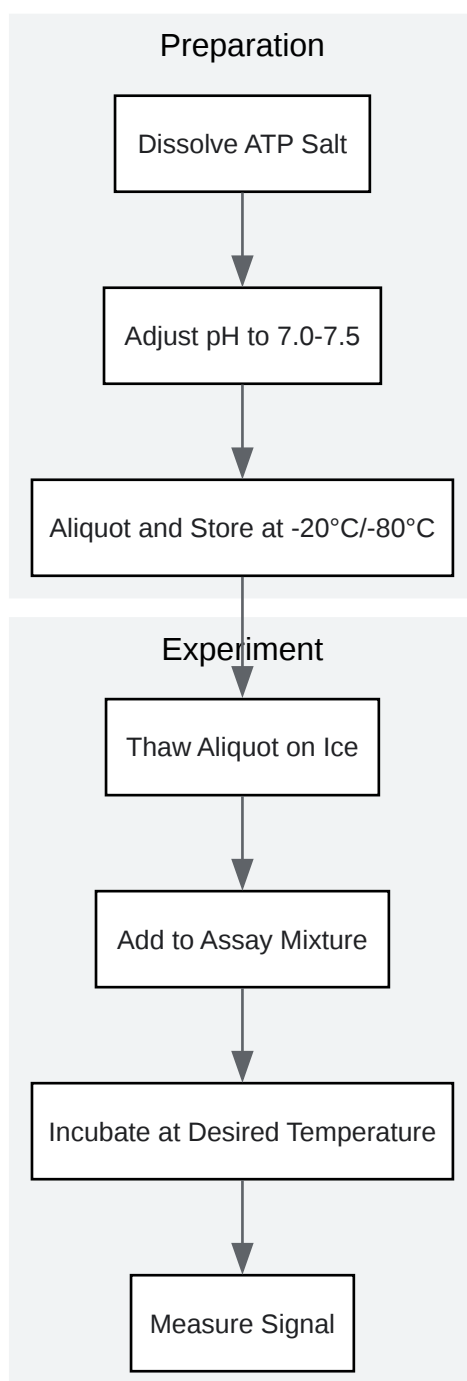
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Caption: ATP degradation pathway via hydrolysis.



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Caption: Troubleshooting workflow for ATP-dependent assays.



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Caption: Standard experimental workflow using ATP.

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